4-(2,4-Dichlorophenyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

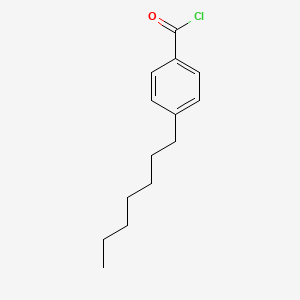

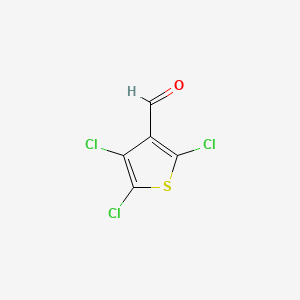

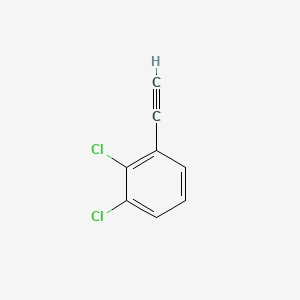

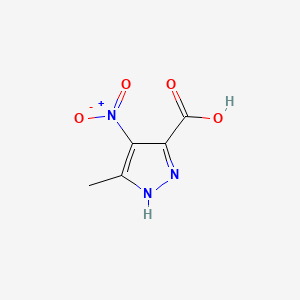

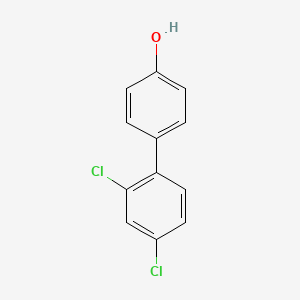

“4-(2,4-Dichlorophenyl)phenol” is a chlorinated derivative of phenol with the molecular formula C6H4Cl2O . It is a white solid that is mildly acidic . It is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .

Synthesis Analysis

A novel Schiff base 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol was synthesized from the condensation reaction of 2,4-dichloroaniline with salicylaldehyde in a [1:1] ratio in the presence of glacial acetic acid as a catalyst .

Molecular Structure Analysis

The molecular formula of “4-(2,4-Dichlorophenyl)phenol” is C6H4Cl2O . The molecular weight is 163.001 Da . The IUPAC Standard InChI is InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H .

Physical And Chemical Properties Analysis

“4-(2,4-Dichlorophenyl)phenol” is a white solid with a phenolic odor . It has a density of 1.38 g/cm3 . The melting point is 43.2 °C (109.8 °F; 316.3 K) and the boiling point is 210 °C (410 °F; 483 K) . It is soluble in water at 50 g/L .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Intermediates

4-(2,4-Dichlorophenyl)phenol is synthesized from 2,4-dichlorophenol and p-chloronitrobenzene, primarily used as a pharmaceutical intermediate. The synthesis involves etherization, reduction of the nitro group, diazotization, and hydrolysis, with a total yield of 57.6% (Quan, 2005).

Adsorption and Removal of Pollutants

Activated carbon fibers (ACFs) are used to adsorb phenolic compounds, including 4-(2,4-Dichlorophenyl)phenol, from aqueous solutions. These ACFs show significant adsorption capacities, which are affected by temperature, pH, and the molecular dimensions of the phenols. The adsorption mechanism includes π–π interactions, hydrophobic interactions, and solvent effects (Liu et al., 2010).

Enzyme Activity Influence

2,4-Dichlorophenol, a component of 4-(2,4-Dichlorophenyl)phenol, can stimulate the activity of indoleacetic acid oxidase in pea epicotyls. This effect is attributed to its cofactor-like activity, emphasizing the importance of phenol structure in enzyme interactions (Goldacre, Galston & Weintraub, 1953).

Bioremediation Potential

The bioremediation potential of halogenated phenols, including 2,4-dichlorophenol, is investigated using enzymes like Horseradish peroxidase (HRP). Combining computational and experimental methodologies shows that the interactions between phenols and the enzyme's active center significantly influence the degradation potential (Bretz et al., 2020).

Photocatalytic Degradation

Visible-light-induced degradation of phenolic compounds, including 2,4-dichlorophenol, has been observed in aqueous suspension of pure TiO2. This process involves surface complexation between phenolic compounds and TiO2, leading to oxidative degradation under visible light (Kim & Choi, 2005).

Hydrodechlorination for Water Treatment

Nanoscale Pd/Fe bimetallic particles are effective in the hydrodechlorination of 2,4-dichlorophenol to phenol, demonstrating potential applications in water treatment and pollution remediation (Wei et al., 2006).

Soil and Sediment Analysis

Different methods have been developed for the extraction and determination of phenolic compounds, including 2,4-dichlorophenol, in soil samples. These methods are crucial for environmental monitoring and assessing the impact of industrial pollutants (Alonso et al., 1998).

Anaerobic Degradation in Freshwater Sediments

Anaerobic degradation of 2,4-dichlorophenol in freshwater sediments involves a sequential process, converting it to 4-chlorophenol, then to phenol, and eventually to methane and CO2. This study is significant for understanding the environmental fate of chlorinated phenols in aquatic ecosystems (Zhang & Wiegel, 1990).

Safety And Hazards

The LD50 is 580 mg/kg (rats, oral) . Liquid (molten) 2,4-DCP is readily absorbed through the skin . Solid 2,4-DCP does not readily absorb through skin and has a lower NFPA H=3 rating (versus H=4 for molten 2,4-DCP) . This is primarily caused by instantaneous kidney failure, liver failure, and failure of various other organs .

Eigenschaften

IUPAC Name |

4-(2,4-dichlorophenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUPUWFUWPODDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968671 |

Source

|

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dichlorophenyl)phenol | |

CAS RN |

53890-76-9 |

Source

|

| Record name | 4-(2,4-Dichlorophenyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.